

An In-depth Technical Guide to the Chemical Properties of Latanoprost Dimethyl Amide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Latanoprost dimethyl amide*

Cat. No.: *B10820430*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

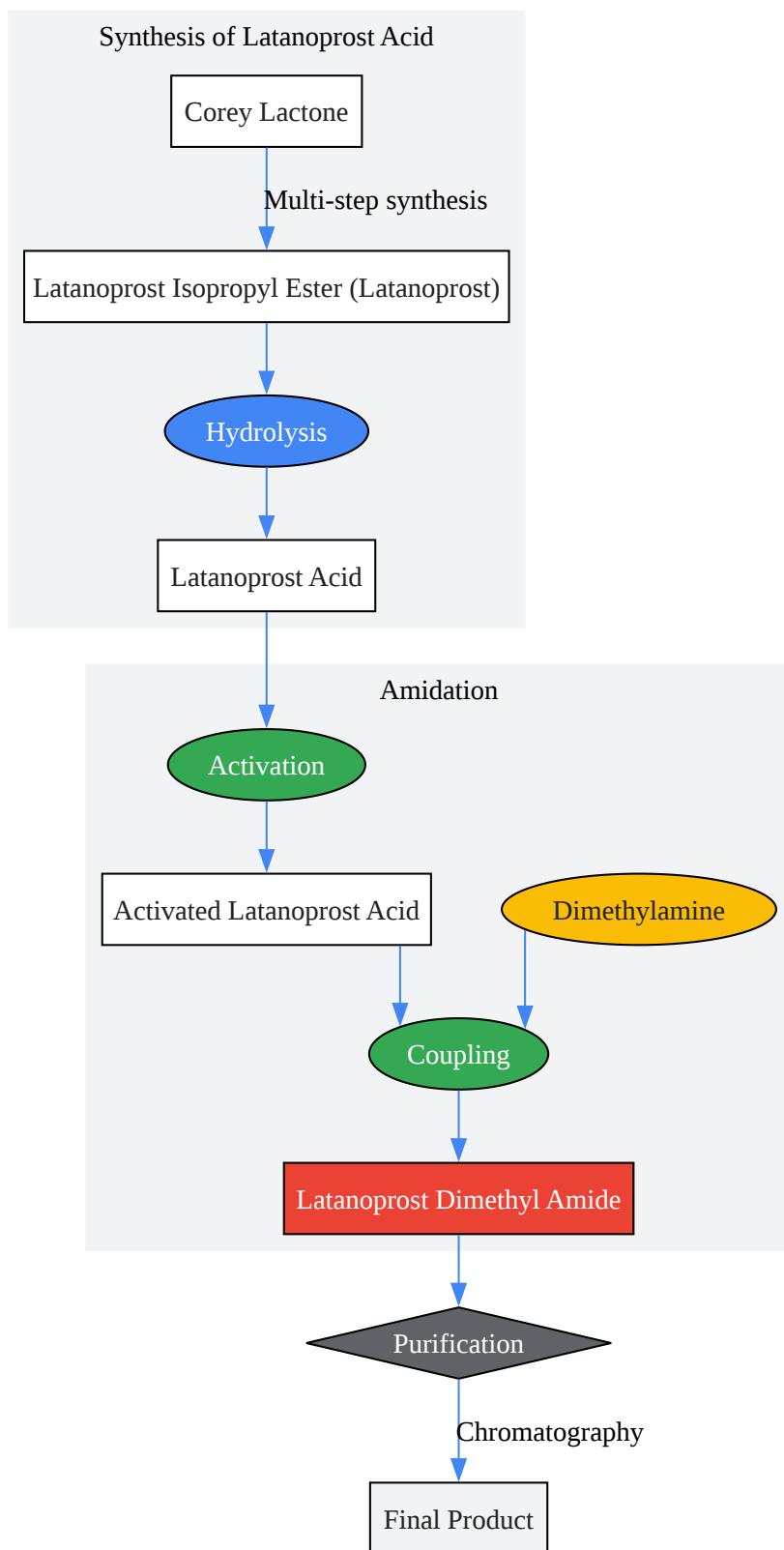
This technical guide provides a comprehensive overview of the core chemical and pharmacological properties of **Latanoprost dimethyl amide**. The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Identity and Properties

Latanoprost dimethyl amide is a synthetic derivative of Latanoprost, a prostaglandin F2 α analog. The replacement of the isopropyl ester group with a dimethyl amide moiety alters its physicochemical properties, which may influence its biological activity, stability, and formulation characteristics.

Table 1: Chemical Identifiers and Physical Properties of **Latanoprost Dimethyl Amide**

Property	Value	Reference
Formal Name	(Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((R)-3-hydroxy-5-phenylpentyl)cyclopentyl)-N,N-dimethylhept-5-enamide	[1]
Molecular Formula	C ₂₅ H ₃₉ NO ₄	[1]
Molecular Weight	417.6 g/mol	[1]
CAS Number	Not available	
Appearance	A neat oil	[1]
Purity	≥98%	[1]
Storage	-20°C	[1]
Stability	≥ 1 year at -20°C	[1]


Table 2: Solubility Data of **Latanoprost Dimethyl Amide**

Solvent	Solubility	Reference
DMF	100 mg/ml	[1]
DMSO	50 mg/ml	[1]
Ethanol	100 mg/ml	[1]
PBS (pH 7.2)	0.05 mg/ml	[1]

Synthesis

While a specific, detailed protocol for the synthesis of **Latanoprost dimethyl amide** is not readily available in the public domain, a general synthetic approach can be inferred from the well-established synthesis of Latanoprost and its derivatives. The synthesis would likely involve the amidation of Latanoprost acid.

A plausible synthetic workflow is outlined below. This is a conceptual workflow and would require optimization.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **Latanoprost dimethyl amide**.

Experimental Protocol (Conceptual):

- Hydrolysis of Latanoprost: Latanoprost (the isopropyl ester) is hydrolyzed to Latanoprost acid. This is a standard procedure and can be achieved using a base such as lithium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran.
- Activation of Latanoprost Acid: The resulting Latanoprost acid is then activated to facilitate the amide bond formation. This can be done using a variety of coupling agents, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).
- Amide Formation: The activated Latanoprost acid is then reacted with dimethylamine in an appropriate aprotic solvent, such as dichloromethane or dimethylformamide (DMF), to form **Latanoprost dimethyl amide**.
- Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel, to yield the pure **Latanoprost dimethyl amide**.

Analytical Characterization

The characterization of **Latanoprost dimethyl amide** would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

Table 3: Analytical Techniques for the Characterization of **Latanoprost Dimethyl Amide**

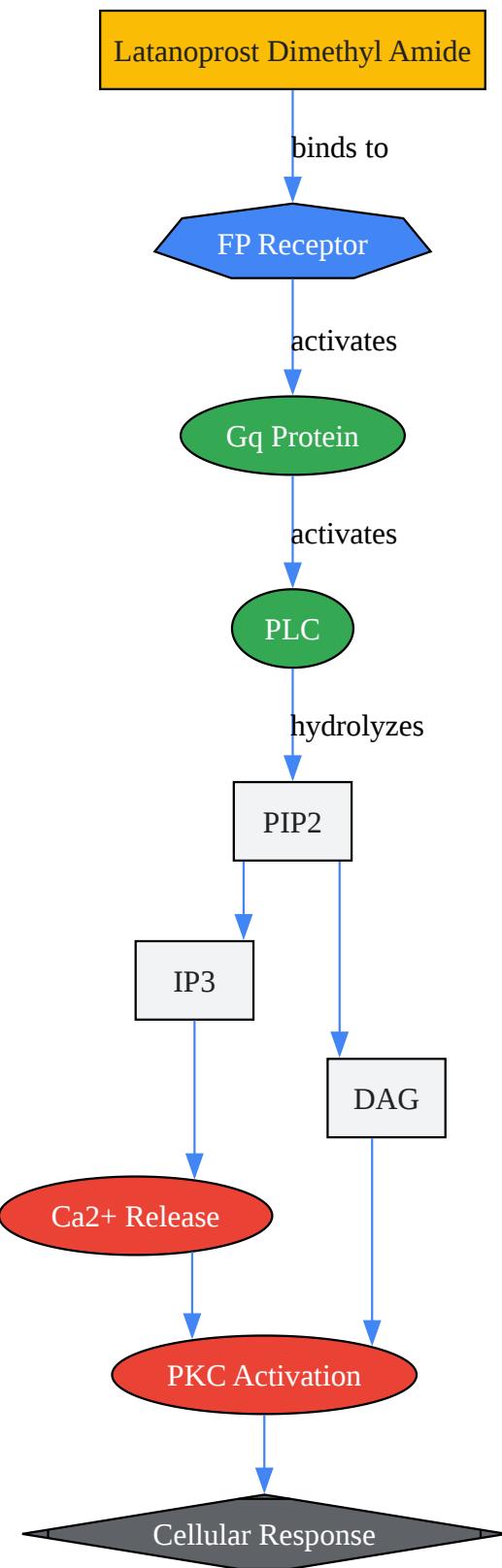
Technique	Purpose	Expected Observations
¹ H and ¹³ C NMR	Structural elucidation and confirmation of the dimethyl amide group.	Specific chemical shifts and coupling constants corresponding to the protons and carbons of the Latanoprost backbone and the N,N-dimethyl group.
Mass Spectrometry (MS)	Determination of molecular weight and fragmentation pattern.	A molecular ion peak corresponding to the exact mass of Latanoprost dimethyl amide ($C_{25}H_{39}NO_4$).
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification.	A single major peak indicating high purity, with retention time dependent on the column and mobile phase used.
Fourier-Transform Infrared Spectroscopy (FTIR)	Identification of functional groups.	Characteristic absorption bands for O-H (hydroxyl), C=O (amide), and C-N (amide) bonds.

Experimental Protocol: HPLC Method for Purity Assessment (Adapted from Latanoprost analysis)

- Instrumentation: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Injection Volume: 10 μ L.

- Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

This method would need to be optimized and validated specifically for **Latanoprost dimethyl amide**.


Pharmacology and Mechanism of Action

Latanoprost is a selective agonist of the prostaglandin F receptor (FP receptor).[2][3][4] It is highly probable that **Latanoprost dimethyl amide** retains this mechanism of action. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to various physiological effects.

Signaling Pathway of the FP Receptor:

Activation of the FP receptor by an agonist like Latanoprost (and presumably **Latanoprost dimethyl amide**) primarily couples to Gq protein.[5] This initiates the following cascade:

- Activation of Phospholipase C (PLC): Gq activates PLC.
- Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
- Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium.
- Activation of Protein Kinase C (PKC): DAG and increased intracellular calcium activate PKC.
- Downstream Effects: Activated PKC can then phosphorylate various downstream targets, leading to the cellular response. In the eye, this cascade is thought to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[3][4][6]

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of the Prostaglandin F Receptor.

Stability and Storage

Latanoprost dimethyl amide is stable for at least one year when stored at -20°C as a neat oil.

[1] It is important to protect it from light and moisture to prevent degradation. For solutions, it is recommended to prepare them fresh and store them at -20°C for short-term use. The stability in various solvents and formulations would need to be determined empirically.

Conclusion

Latanoprost dimethyl amide is a valuable tool for research into the prostaglandin signaling pathway and may have potential as a therapeutic agent. This guide provides a foundational understanding of its chemical properties, a conceptual framework for its synthesis and analysis, and an overview of its likely pharmacological mechanism. Further experimental work is required to fully characterize this compound and its biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Prostaglandin E2 and F2 α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mims.com:443 [mims.com:443]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Latanoprost Dimethyl Amide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10820430#latanoprost-dimethyl-amide-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com